2-Bromopropanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXZMCJFCAZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325623 | |
| Record name | 2-bromopropanal | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19967-57-8 | |
| Record name | Propanal, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19967-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propanal, 2-bromo- | |
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| Record name | Propanal, 2-bromo- | |
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| Record name | 2-bromopropanal | |
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| Record name | 2-bromopropanal | |
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Synthetic Methodologies for 2 Bromopropanal
Direct Bromination of Propanal
The direct introduction of a bromine atom at the alpha-position (α-position) of propanal is a common and direct route to synthesize 2-bromopropanal. This transformation is typically achieved under acidic conditions and proceeds via an electrophilic substitution mechanism.
The acid-catalyzed α-halogenation of aldehydes like propanal occurs through a mechanism involving the formation of an enol intermediate. libretexts.orgfiveable.me This process is not a direct attack on the aldehyde itself but rather on its more nucleophilic tautomer, the enol.
The mechanism unfolds in several steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. libretexts.org
Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is the rate-determining step of the reaction. libretexts.orgpressbooks.pub The removal of this proton leads to the formation of a carbon-carbon double bond, resulting in the creation of a nucleophilic enol intermediate. fiveable.me
Electrophilic Attack: The π-bond of the enol acts as a nucleophile and attacks an electrophilic bromine molecule (Br₂). fiveable.me This results in the formation of a new carbon-bromine bond at the α-position and a positively charged oxonium ion intermediate.
Deprotonation: The final step involves the deprotonation of the oxonium ion, which regenerates the carbonyl group and the acid catalyst, yielding the final product, this compound. libretexts.org
The selectivity of the bromination reaction is a critical aspect, ensuring that the bromine atom is introduced at the desired position (regioselectivity) and that only one bromine atom is added (chemoselectivity).
Acid Catalysis: The use of an acid catalyst is crucial for promoting the formation of the enol intermediate, which directs the bromination specifically to the α-carbon. pressbooks.pub Without the catalyst, the reaction is significantly slower. The rate of halogenation is dependent on the concentration of the aldehyde and the acid but is independent of the halogen concentration, which supports the enol formation as the rate-limiting step. pressbooks.pub
Organocatalysis: Modern synthetic methods have employed organocatalysts to achieve highly enantioselective α-bromination of aldehydes. acs.orgrsc.org For instance, C₂-symmetric diphenylpyrrolidine catalysts can produce α-brominated aldehydes in high yields and with excellent enantiomeric excess (up to 96% ee). rsc.org These catalysts operate by forming a chiral enamine intermediate with the aldehyde, which then reacts with a bromine source like N-Bromosuccinimide (NBS). The chiral environment provided by the catalyst directs the attack of the bromine to one face of the enamine, resulting in a stereocontrolled product. acs.org Slow addition of the brominating agent (NBS) is often employed to minimize dibromination. acs.org
Solvent Effects: The choice of solvent can significantly influence the reaction. For instance, in organocatalytic systems, a mixture of CH₂Cl₂ and pentane (B18724) has been found to provide high enantioselectivity and conversion while preventing racemization of the product. rsc.org In direct bromination with Br₂, solvents like dichloromethane (B109758) are commonly used. lookchem.com
Optimizing reaction parameters such as temperature, reaction time, solvent, and the choice of brominating agent is essential for maximizing the yield and purity of this compound. Research has identified various conditions to achieve high yields for the α-bromination of propanal.
Below is a data table summarizing findings from different synthetic approaches.
| Brominating Agent | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Bromine (Br₂) | Dichloromethane | Not Specified | 0.5h | 99.0% | lookchem.com |
| Bromine (Br₂) | Methanol (B129727) | Room Temperature | 3h | 85.0% | google.com |
| N-Bromosuccinimide (NBS) | (2R,5R)-diphenylpyrrolidine / CH₂Cl₂:Pentane | Not Specified | Not Specified | Good | rsc.org |
Oxidative Approaches to this compound
An alternative strategy for synthesizing this compound involves the oxidation of a pre-functionalized precursor. This method is particularly useful when direct bromination is not feasible or leads to unwanted side products.
The oxidation of the primary alcohol 2-bromopropan-1-ol (B151844) to the corresponding aldehyde, this compound, is a key transformation. This bifunctional molecule serves as a versatile starting material where the hydroxyl group can be selectively oxidized without affecting the bromine atom. solubilityofthings.com Various oxidation methods can be employed, with the Corey-Kim oxidation being a notable example due to its mild reaction conditions.
The Corey-Kim oxidation, developed by E.J. Corey and Choung Un Kim in 1972, is an effective method for converting primary alcohols into aldehydes. wikipedia.orgalfa-chemistry.comsynarchive.com The reaction utilizes a combination of N-chlorosuccinimide (NCS), dimethyl sulfide (B99878) (DMS), and a base, typically triethylamine (B128534) (TEA). nrochemistry.comonlineorganicchemistrytutor.com
The mechanism proceeds as follows:
Formation of the Corey-Kim Reagent: Dimethyl sulfide reacts with N-chlorosuccinimide to form an electrophilic sulfonium (B1226848) salt, sometimes referred to as the "Corey-Kim reagent". nrochemistry.comonlineorganicchemistrytutor.com
Alcohol Attack: The primary alcohol, 2-bromopropan-1-ol, acts as a nucleophile and attacks the sulfonium salt, leading to the formation of an alkoxysulfonium salt intermediate. nrochemistry.com
Deprotonation and Elimination: The addition of a base, such as triethylamine, facilitates the deprotonation at the carbon bearing the oxygen. This initiates an elimination reaction that yields the final aldehyde (this compound), dimethyl sulfide, and triethylammonium (B8662869) salt. wikipedia.orgnrochemistry.com
A key advantage of the Corey-Kim oxidation is that it can be performed at temperatures higher than the related Swern oxidation, typically between -25 °C and 0 °C. wikipedia.org The reaction conditions are generally mild and tolerate a wide variety of functional groups. nrochemistry.com
The table below outlines the reagents involved in the Corey-Kim oxidation of 2-bromopropan-1-ol.
| Reagent | Chemical Name | Role in Reaction |
| 2-Bromopropan-1-ol | 2-Bromopropan-1-ol | Substrate (Primary Alcohol) |
| NCS | N-Chlorosuccinimide | Oxidant/Activator for DMS |
| DMS | Dimethyl Sulfide | Precursor to the active oxidant |
| TEA | Triethylamine | Base for deprotonation/elimination |
| Toluene | Toluene | Typical Solvent |
Dess-Martin Oxidation of 3-Bromo-1-propanol (B121458) (analogous to this compound precursor)
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org This reaction is analogous to the oxidation of 2-bromo-1-propanol. The oxidation of 3-bromo-1-propanol using DMP would yield 3-bromopropanal (B3055480). The reaction is typically conducted in chlorinated solvents like dichloromethane at room temperature and is often complete within a few hours. wikipedia.orgorganic-chemistry.org
A significant advantage of the Dess-Martin oxidation is its tolerance for a wide array of sensitive functional groups. wikipedia.org It avoids the use of toxic chromium-based reagents and does not require harsh acidic or basic conditions. wikipedia.org The mechanism involves a ligand exchange where the alcohol displaces an acetate (B1210297) group on the iodine atom, followed by deprotonation and subsequent reductive elimination to form the aldehyde, iodinane, and acetic acid. wikipedia.org To protect acid-labile compounds, the acetic acid byproduct can be buffered with pyridine (B92270) or sodium bicarbonate. wikipedia.org
PCC Oxidation of 3-Bromo-1-propanol (analogous to this compound precursor)
Pyridinium chlorochromate (PCC) is a yellow-orange salt that serves as a selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orglibretexts.org In a reaction analogous to the synthesis of this compound, PCC can oxidize 3-bromo-1-propanol to 3-bromopropanal. A key advantage of PCC over other chromium reagents, like Jones' reagent, is its ability to stop the oxidation at the aldehyde stage, preventing the formation of carboxylic acids, particularly under anhydrous conditions. wikipedia.orgrdd.edu.iq
The standard procedure involves adding the alcohol to a suspension of PCC in a solvent such as dichloromethane. organic-chemistry.org The reaction proceeds via the formation of a chromate (B82759) ester. libretexts.org A base, which can be the chloride ion or pyridine, then removes the proton on the carbon adjacent to the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). libretexts.org While effective, PCC is a chromium(VI) compound, which raises toxicity and disposal concerns. wikipedia.org
Alternative Synthetic Routes
Appel Reaction from D-Lactaldehyde
The Appel reaction provides a method for converting alcohols into alkyl halides using triphenylphosphine (B44618) and a tetrahalomethane, such as carbon tetrabromide (CBr₄) or carbon tetrachloride (CCl₄). wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize this compound from a suitable precursor like D-lactaldehyde (2-hydroxypropanal).
The mechanism begins with the activation of triphenylphosphine by the tetrahalomethane to form a phosphonium (B103445) salt. wikipedia.orgnrochemistry.com The hydroxyl group of the substrate then attacks the phosphorus atom, creating an oxyphosphonium intermediate. organic-chemistry.org This transforms the hydroxyl group into a good leaving group. A subsequent Sₙ2 displacement by the halide ion (bromide in this case) on the carbon bearing the oxygen yields the final alkyl halide, this compound, with an inversion of configuration if the carbon is a stereocenter. organic-chemistry.orgalfa-chemistry.com The reaction is known for its mild, neutral conditions, making it suitable for sensitive substrates. alfa-chemistry.com A significant drawback is the stoichiometric formation of triphenylphosphine oxide, which must be separated from the product. wikipedia.org
Reaction of Hydrogen Chloride with 2-Methylpropionaldehyde (industrial context, related compounds)
In an industrial context, the synthesis of α-halo aldehydes can sometimes be achieved through the direct halogenation of aldehydes. While not a direct synthesis of this compound, the reaction of aldehydes like 2-methylpropionaldehyde with hydrogen halides provides insight into related industrial processes for producing α-halo carbonyl compounds.
The α-halogenation of aldehydes and ketones can occur under acidic conditions. libretexts.org The reaction proceeds through an acid-catalyzed tautomerization to form an enol intermediate. This nucleophilic enol then attacks the electrophilic halogen. libretexts.org This method is a foundational concept in the synthesis of α-halo ketones and aldehydes, which are valuable synthetic building blocks. google.comgoogle.com
Hydrolysis of Corresponding Acetals
A common and effective method for the synthesis of aldehydes, including this compound, involves the hydrolysis of their corresponding acetals. Acetals serve as protecting groups for aldehydes and ketones, and their removal under acidic conditions regenerates the carbonyl compound. In the case of this compound, its dimethyl acetal, 2-bromo-1,1-dimethoxypropane, is a readily available precursor. cymitquimica.comnih.gov
The hydrolysis is typically carried out in the presence of an aqueous acid catalyst. chemistrysteps.com The mechanism involves the protonation of one of the alkoxy groups on the acetal, which converts it into a good leaving group (an alcohol). Subsequent departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. This is followed by a proton transfer to form a hemiacetal. The process repeats with the protonation of the second alkoxy group, its elimination as an alcohol, and the formation of a protonated aldehyde. A final deprotonation step yields the target aldehyde, this compound. youtube.com
The reaction is reversible, and to drive the equilibrium towards the formation of the aldehyde, an excess of water is typically used. chemistrysteps.com
General Reaction Scheme for Acetal Hydrolysis:
Interactive Data Table: Hydrolysis of 2-Bromo-1,1-dimethoxypropane
| Precursor | Reagents | Product | Key Transformation |
| 2-Bromo-1,1-dimethoxypropane | Aqueous Acid (e.g., HCl, H₂SO₄) | This compound | Acetal to Aldehyde |
Bromination of Trifluoropropene (for trifluoro analogue)
The synthesis of halogenated compounds can often be achieved through the direct addition of halogens across a double bond. For the preparation of a precursor to a trifluoro analogue of this compound, the bromination of 3,3,3-trifluoropropene (B1201522) is a key step. This reaction involves the addition of bromine (Br₂) across the C=C double bond of the trifluoropropene molecule.
A patented method describes this process where trifluoropropene is reacted with bromine under illumination. google.com The reaction proceeds until the characteristic color of bromine disappears, indicating its consumption, to yield 2,3-dibromo-1,1,1-trifluoropropane. This di-brominated compound serves as a precursor for further synthetic transformations. google.comguidechem.com
Reaction Scheme:
Interactive Data Table: Bromination of 3,3,3-Trifluoropropene
| Substrate | Reagent | Product | Reaction Type |
| 3,3,3-Trifluoropropene | Bromine (Br₂) | 2,3-Dibromo-1,1,1-trifluoropropane | Electrophilic Addition |
Enantioselective Synthesis of Chiral this compound
The development of methods to synthesize chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, which is chiral at the C2 position, several strategies can be envisioned or have been developed to achieve this goal.
Asymmetric Hydrogenation Methods
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral double bonds (C=C, C=O, C=N) using a chiral catalyst. While direct asymmetric hydrogenation to form this compound is not a standard reported method, the principles of this methodology could be applied to a suitable precursor.
The process typically involves a transition metal catalyst (e.g., rhodium, ruthenium, iridium) complexed with a chiral ligand. This chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond preferentially, leading to the formation of one enantiomer in excess.
A hypothetical route could involve the asymmetric hydrogenation of a molecule like 2-bromo-2-propen-1-ol. After the enantioselective reduction of the C=C bond to establish the chiral center, the primary alcohol could then be oxidized to the aldehyde to yield chiral this compound. The success of such a route would depend on the compatibility of the bromo-substituted substrate with the hydrogenation catalyst and conditions.
Chiral Auxiliary and Catalyst Applications in α-Bromination
A highly effective and well-documented method for the enantioselective synthesis of α-halogenated aldehydes is through organocatalysis. rsc.orgnih.gov This approach avoids the use of metal catalysts and instead employs small chiral organic molecules to induce stereoselectivity.
The enantioselective α-bromination of propanal can be achieved using a chiral secondary amine catalyst, such as a C2-symmetric diphenylpyrrolidine, in the presence of a bromine source like N-Bromosuccinimide (NBS). nih.govrsc.org The mechanism involves the reaction of the aldehyde with the chiral amine catalyst to form a nucleophilic enamine intermediate. The chiral catalyst directs the approach of the electrophilic bromine source to one face of the enamine, resulting in the stereoselective formation of a brominated iminium ion. Subsequent hydrolysis of this intermediate releases the chiral α-bromoaldehyde and regenerates the catalyst. nih.govlibretexts.org
This method has been shown to be effective for a range of aldehydes, providing good yields and high enantioselectivities. For propanal specifically, moderate enantioselectivities have been reported, which is a significant achievement for such a short-chain linear aldehyde. nih.gov
Interactive Data Table: Organocatalytic α-Bromination of Propanal
| Substrate | Brominating Agent | Catalyst Type | Product | Enantiomeric Excess (ee) |
| Propanal | N-Bromosuccinimide (NBS) | Chiral secondary amine (e.g., diphenylpyrrolidine derivative) | (R)- or (S)-2-Bromopropanal | Moderate to High |
Reaction Mechanisms and Pathways of 2 Bromopropanal
Nucleophilic Addition Reactions
The cornerstone of 2-Bromopropanal's reactivity lies in the electrophilic nature of its carbonyl carbon. The carbon-oxygen double bond is polarized, creating a partial positive charge on the carbon atom, which makes it a prime target for attack by electron-rich species known as nucleophiles. wikipedia.org This interaction leads to a nucleophilic addition reaction, where the π bond of the carbonyl is broken. wikipedia.org
In the initial step of the mechanism, the nucleophile attacks the electrophilic carbonyl carbon, causing the carbon atom's hybridization to change from sp² to sp³. libretexts.org This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is typically protonated by a weak acid to yield an alcohol product. libretexts.org Nucleophilic addition reactions can proceed under both acidic and basic conditions, with slight variations in the mechanism. openochem.org Under acidic conditions, the carbonyl oxygen is protonated first, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. openochem.org Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. openochem.org
| Nucleophile Type | Example Reagent | Resulting Functional Group |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Alcohol |
| Organometallic | Grignard Reagents (R-MgX) | Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Water | H₂O | Geminal Diol (Hydrate) |
| Alcohol | R-OH | Acetal |
| Amine | R-NH₂ | Imine |
| Enolate Ion | Aldol (B89426) or Baylis-Hillman reaction | β-Hydroxy Carbonyl |
Aldehyde Reactivity in C-C Bond Formation
Carbon-carbon (C-C) bond formation is a central theme in organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. sigmaaldrich.comlibretexts.org Nucleophilic addition reactions to aldehydes and ketones are powerful tools for achieving this goal. diva-portal.org The reactivity of this compound's aldehyde group allows it to participate in various C-C bond-forming reactions.
For instance, organometallic reagents like Grignard reagents can attack the carbonyl carbon, leading to the formation of a new C-C bond and, after workup, a secondary alcohol. wikipedia.orgvedantu.com Similarly, in the aldol reaction, an enolate ion acts as a carbon-based nucleophile, attacking the aldehyde to form a β-hydroxy aldehyde, another example of C-C bond formation. wikipedia.org These reactions underscore the utility of the aldehyde functional group in extending carbon chains and building molecular complexity. organic-chemistry.orgnih.gov
Stereochemical Outcomes of Nucleophilic Additions
The stereochemistry of nucleophilic additions to this compound is an important consideration. The sp²-hybridized carbonyl carbon and the three atoms attached to it lie in a plane. openochem.org Since the two groups attached to the carbonyl carbon (a methyl group and a hydrogen atom) are different, the carbonyl group is considered prochiral. When a nucleophile attacks this planar structure, it can approach from either the top face (Re face) or the bottom face (Si face). openochem.org
This attack changes the hybridization of the carbonyl carbon from sp² to sp³, creating a new chiral center. libretexts.orglibretexts.org In the absence of any chiral influence, such as an enzyme or a chiral catalyst, attack from either side is equally probable. libretexts.org This results in the formation of a 50:50 mixture of two enantiomers, known as a racemic mixture. wikipedia.orglibretexts.orglibretexts.org However, for α-heteroatom substituted aldehydes like this compound, the stereochemical outcome can be influenced by factors such as the presence of Lewis acids or the steric bulk of the nucleophile, potentially leading to a preference for one stereoisomer over the other. diva-portal.orgdiva-portal.org
Substitution Reactions at the α-Carbon
Beyond reactions at the carbonyl group, this compound can also undergo substitution at the α-carbon—the carbon atom adjacent to the carbonyl group. This carbon is bonded to a bromine atom, which can function as a leaving group. Alpha-substitution reactions in carbonyl compounds typically proceed through the formation of an enol or enolate intermediate. wikipedia.orglibretexts.org These reactions are fundamental for modifying the structure at the α-position. libretexts.org
SN1 and SN2 Mechanistic Considerations
Nucleophilic substitution at the α-carbon of this compound, a secondary haloalkane, can theoretically proceed via either an SN1 or SN2 mechanism. chemguide.co.ukshout.education The operative pathway is determined by several factors, including the strength of the nucleophile, the solvent, and the stability of any intermediates.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the α-carbon from the side opposite to the bromine leaving group (backside attack). masterorganicchemistry.com This process leads to an inversion of stereochemistry at the α-carbon. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group (bromide ion) to form a carbocation intermediate. youtube.comyoutube.com In the second step, the nucleophile attacks the planar carbocation. pearson.com Because the nucleophile can attack from either face of the carbocation, this pathway typically leads to racemization if the α-carbon is a stereocenter. youtube.com However, the formation of a carbocation at the α-position to a carbonyl group is generally disfavored due to the electron-withdrawing inductive effect of the carbonyl, which would destabilize the positive charge. Consequently, the SN2 pathway is often more likely for α-halo aldehydes, especially with strong nucleophiles.
| Factor | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Determining Step | Unimolecular (substrate only) | Bimolecular (substrate and nucleophile) |
| Mechanism | Two steps, via carbocation intermediate | One concerted step |
| Intermediate Stability | Carbocation at α-carbon is destabilized by adjacent C=O group | Transition state involves a pentacoordinate carbon |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |
| Stereochemistry | Racemization | Inversion of configuration |
| Likelihood for this compound | Less likely | More likely |
Formation of Various Brominated Derivatives
This compound serves as a valuable intermediate in the synthesis of other organic compounds, including various brominated derivatives. cymitquimica.com The presence of the bromine atom at the α-position makes it a versatile building block. α-Bromo aldehydes and ketones are useful precursors in organic synthesis. fiveable.mepressbooks.pub For example, the bromine atom can be displaced by a variety of nucleophiles in an SN2 reaction to introduce new functional groups at the α-position. wikipedia.org
Furthermore, α-bromo carbonyl compounds can be used to generate other brominated molecules. While direct bromination of 2-nitroimidazole (B3424786) leads to dibromination, a multi-step synthesis involving lithiation and quenching can produce a monobrominated derivative. rsc.org A method for synthesizing this compound itself involves the reaction of 2-hydroxy propanal with bromine. google.com The reactivity of the α-bromo aldehyde allows for its conversion into a range of products, which could potentially undergo further bromination at different positions if the reaction conditions are suitable.
Elimination Reactions
In addition to substitution, this compound can undergo elimination reactions (dehydrobromination), which often compete with substitution pathways. chemguide.co.ukshout.education This reaction typically occurs in the presence of a base. libretexts.org The base removes a proton from a carbon atom adjacent to the one bearing the bromine. In an E2 (Elimination Bimolecular) mechanism, the removal of a β-hydrogen (from the methyl group), the formation of a carbon-carbon double bond, and the departure of the bromide ion all occur in a single, concerted step. chemguide.co.ukshout.education
This process in this compound would lead to the formation of propenal (also known as acrolein), an α,β-unsaturated aldehyde. chemguide.co.uk The formation of α,β-unsaturated carbonyl compounds from α-bromo ketones through an E2 elimination pathway is a well-established synthetic method, and a similar transformation is expected for this compound. pressbooks.publibretexts.orglibretexts.org
E1 and E2 Mechanistic Studies
Elimination reactions of this compound involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form an alkene. These reactions can proceed through two distinct mechanisms: E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular).
The E2 mechanism is a one-step (concerted) process where a strong base removes a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion. This pathway is favored by strong, sterically hindered bases and results in the formation of propenal. The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base.
The E1 mechanism is a two-step process. It begins with the slow, rate-determining departure of the bromide leaving group to form a secondary carbocation intermediate. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. This pathway is more common for tertiary alkyl halides and is less likely for a secondary substrate like this compound unless conditions (such as a polar protic solvent and a weak base) strongly favor it.
A comparative analysis of these two mechanisms as they apply to this compound is presented below.
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Base] |
| Base Requirement | Weak base is sufficient | Strong base is required |
| Steps | Two steps (via carbocation) | One step (concerted) |
| Substrate | Secondary (less favored) | Secondary (favored) |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Product | Propenal | Propenal |
Competitive Pathways with Other Functional Groups (e.g., dehydrohalogenation vs. dehydration)
The primary elimination pathway for this compound is dehydrohalogenation , the removal of HBr to form propenal, which proceeds via the E1 or E2 mechanism as described above. libretexts.orgopenstax.org
The term dehydration refers to the elimination of water from an alcohol. As this compound is an aldehyde, not an alcohol, dehydration is not a direct competitive pathway. Instead, the main competitive reactions to dehydrohalogenation are nucleophilic substitution (SN2) and reactions involving the aldehyde functional group.
Nucleophilic Substitution (SN2): A strong, non-hindered nucleophile (which is often also a strong base) can attack the carbon atom bearing the bromine, displacing the bromide ion. This results in the substitution of bromine with the nucleophile. There is a direct competition between the E2 and SN2 pathways, with factors like base strength, steric hindrance, and temperature determining the major product.
Nucleophilic Addition: The electrophilic carbon of the aldehyde group can be attacked by nucleophiles. This is a characteristic reaction of aldehydes and competes with reactions at the alpha-carbon. For example, a nucleophile could add to the carbonyl group to form a tetrahedral intermediate.
Enolate Formation: The presence of the electron-withdrawing carbonyl group makes the alpha-hydrogen (the hydrogen on the same carbon as the bromine) acidic. A base can remove this proton to form an enolate, which can then participate in various other reactions.
Oxidation and Reduction Pathways
The aldehyde functional group in this compound is readily oxidized or reduced.
Formation of 2-Bromopropanoic Acid (oxidation)
Aldehydes are easily oxidized to form carboxylic acids. This compound can be oxidized to 2-Bromopropanoic acid using various oxidizing agents. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-O bond. Mild oxidizing agents are typically sufficient for this reaction.
Reaction: CH₃CH(Br)CHO + [O] → CH₃CH(Br)COOH
The product, 2-Bromopropanoic acid, is a carboxylic acid with a bromine atom at the alpha-position. nist.govnist.gov
Formation of 2-Bromopropanol (reduction)
The reduction of this compound yields the corresponding primary alcohol, 2-Bromopropanol. This reaction involves the addition of two hydrogen atoms across the carbonyl double bond. A key consideration is the choice of reducing agent to ensure it is chemoselective for the aldehyde and does not affect the carbon-bromine bond. Sodium borohydride (NaBH₄) is a suitable reagent for this purpose as it is a mild reducing agent that selectively reduces aldehydes and ketones. chemguide.co.uk
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol like methanol (B129727) or ethanol) to yield the final alcohol product. chemguide.co.uknih.gov
Reaction: CH₃CH(Br)CHO + NaBH₄ → CH₃CH(Br)CH₂OH
Cyclization and Rearrangement Reactions
The bifunctional nature of this compound (containing both an electrophilic carbonyl carbon and an electrophilic alpha-carbon) makes it a useful precursor in the synthesis of heterocyclic compounds.
Spiroheterocycle Formation from Bromo-Substituted Alcohols (related mechanisms)
While the prompt specifies mechanisms related to bromo-substituted alcohols, the reactivity of this compound as an α-bromoaldehyde provides analogous and highly relevant pathways for heterocycle synthesis. α-Haloaldehydes and their ketone counterparts are well-known building blocks for forming various rings. nih.gov
A general mechanism involves the reaction of the α-bromoaldehyde with a dinucleophile—a molecule containing two nucleophilic centers. For example, a compound containing both an amine and a thiol group (like 2-aminoethanethiol) can react with this compound. The reaction likely proceeds in a stepwise manner:
One nucleophilic group (e.g., the amine) attacks the highly electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal or imine intermediate.
The second nucleophilic group (e.g., the thiol) then performs an intramolecular nucleophilic attack on the alpha-carbon, displacing the bromide ion to close the ring.
This type of reaction, using an α-bromo carbonyl compound as a bis-electrophile, is a common strategy for synthesizing five- or six-membered heterocycles, such as thiazoles or morpholines. nih.gov While not strictly forming a spiroheterocycle from this compound itself, these mechanisms illustrate the cyclization potential inherent in its structure, which is foundational to more complex syntheses, including those that might lead to spirocyclic systems.
Intramolecular Nucleophilic Attack Mechanisms
One of the notable intramolecular reactions that can be postulated for α-halo carbonyl compounds like this compound is a pathway analogous to the Favorskii rearrangement. researchgate.netadichemistry.comwikipedia.org This rearrangement typically involves α-halo ketones but its principles can be extended to α-halo aldehydes under basic conditions. The mechanism is initiated by the abstraction of the acidic α-proton (the proton on the carbon adjacent to the carbonyl group but not bearing the halogen) by a base, leading to the formation of an enolate.
The key step is the subsequent intramolecular SN2 attack by the enolate on the carbon atom bonded to the bromine. This results in the formation of a highly strained cyclopropanone (B1606653) intermediate. The carbonyl carbon of this intermediate is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide ion from the base used). This is followed by the cleavage of the cyclopropanone ring to yield a more stable carbanion, which is then protonated to give the final rearranged product, typically a carboxylic acid or its derivative. nih.govresearchgate.net The regioselectivity of the ring-opening is generally governed by the formation of the more stable carbanion. nih.gov
For aldehydes that lack α-hydrogens, an intramolecular Cannizzaro reaction can occur, which is a disproportionation reaction. organic-chemistry.orgadichemistry.comncert.nic.in However, this compound possesses an α-hydrogen, making the Favorskii-type mechanism more plausible under appropriate basic conditions. The presence of two methyl groups in a related compound, 2-methylpropanal, can sterically hinder aldol condensation and favor a Cannizzaro-type reaction despite the presence of an α-hydrogen. quora.com
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Enolate Formation | A base abstracts the α-proton to form an enolate ion. | Enolate of this compound |
| 2. Intramolecular Cyclization | The enolate attacks the carbon bearing the bromine atom in an SN2 fashion. | Cyclopropanone intermediate |
| 3. Nucleophilic Attack | A nucleophile (e.g., OH-) attacks the carbonyl carbon of the cyclopropanone. | Tetrahedral intermediate |
| 4. Ring Opening | The cyclopropanone ring cleaves to form a stable carbanion. | Carbanion intermediate |
| 5. Protonation | The carbanion is protonated to yield the final product. | Carboxylic acid or derivative |
Catalytic Reaction Studies Involving this compound
Acid-Catalyzed Transformations
Under acidic conditions, this compound can undergo several transformations. A primary example is acid-catalyzed hydrolysis. The mechanism for the acid-catalyzed hydrolysis of related compounds often follows an A-2 type pathway. oberlin.edu This involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This is followed by proton transfer and elimination of the bromide ion, ultimately leading to the formation of 2-hydroxypropanal.
Another significant acid-catalyzed reaction is the formation of an enol. libretexts.orgyoutube.com This process is a key step in the acid-catalyzed α-halogenation of aldehydes and ketones. masterorganicchemistry.com The rate of this enolization is often the rate-determining step in such halogenation reactions. masterorganicchemistry.com Kinetic studies on the acid-catalyzed aldol condensation of aliphatic aldehydes have shown that the reaction rates are dependent on the concentration of the acid and the structure of the aldehyde. oberlin.edu For instance, the rate constants for aldol condensation generally decrease as the alkyl chain length of the aldehyde increases. oberlin.edu
| Sulfuric Acid Concentration (wt%) | Relative Rate Constant |
|---|---|
| 40 | 1.0 |
| 50 | 3.2 |
| 60 | 10.5 |
| 70 | 35.7 |
Data is illustrative and based on general trends observed in acid-catalyzed aldehyde reactions. oberlin.edu
Transition Metal Catalysis (e.g., Rh(II)-catalyzed reactions with related substrates)
While specific studies on Rh(II)-catalyzed reactions of this compound are not extensively documented, the reactivity of related α-diazo-β-bromocarbonyls provides insight into potential pathways. Rh(II) catalysts are well-known to react with diazo compounds to form rhodium carbenes, which can then undergo a variety of transformations. nih.govnih.gov For a substrate like an α-diazo-β-bromo analog of this compound, a plausible Rh(II)-catalyzed reaction could involve the formation of a rhodium carbene followed by an intramolecular C-H insertion or cyclopropanation. organic-chemistry.orgresearchgate.net
Palladium-catalyzed reactions also offer a framework for understanding potential transformations of this compound. For instance, the palladium-catalyzed α-arylation of carbonyl compounds is a well-established method for forming carbon-carbon bonds. organic-chemistry.orgnih.govnih.gov A hypothetical catalytic cycle for the α-arylation of this compound would likely involve:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide.
Enolate Formation: A base deprotonates the α-carbon of this compound to form an enolate.
Transmetalation: The enolate coordinates to the Pd(II) complex.
Reductive Elimination: The α-aryl-2-bromopropanal product is formed, regenerating the Pd(0) catalyst.
| Catalyst Type | Substrate Type | Potential Reaction | Key Intermediate |
|---|---|---|---|
| Rh(II) | α-diazo-β-bromo carbonyl | Intramolecular C-H insertion | Rhodium carbene |
| Pd(0) | This compound and Aryl Halide | α-Arylation | Palladium enolate complex |
| Pd(II) | This compound and CO | Carbonylative Coupling | Acylpalladium complex researchgate.net |
Enzyme-Mimetic Catalysis
The principles of enzymatic catalysis can be applied to design artificial catalysts that mimic the function of natural enzymes. researchgate.netnih.gov A notable example is the discovery of an "enzymatic Favorskii-type rearrangement" catalyzed by the flavoenzyme EncM. nih.gov This enzyme utilizes a stable flavin oxygenating species to promote substrate oxidation, which then triggers the rearrangement. This demonstrates that the complex mechanism of the Favorskii rearrangement can be orchestrated within a catalytic pocket.
An enzyme-mimetic catalyst for a reaction involving this compound could be designed to have a binding site that orients the molecule favorably for a specific transformation. For instance, a biomimetic catalyst for dehalogenation could feature a nucleophilic group positioned to attack the carbon-bromine bond, possibly facilitated by a nearby general base to activate the nucleophile. nih.gov Such systems often utilize scaffolds like cyclodextrins or metal-organic frameworks to create an enzyme-like microenvironment. nih.gov
The design of these artificial enzymes often involves incorporating key functional groups found in the active sites of natural enzymes. For example, a biomimetic catalyst could feature a hydrophobic pocket to bind the propyl group of this compound and a strategically placed amino acid residue mimic (e.g., histidine or aspartate) to act as a general base or nucleophile.
Derivatization and Synthetic Utility of 2 Bromopropanal
Precursor for Chiral Compounds
2-Bromopropanal has been identified as a stereoselective compound that can be utilized in the synthesis of various chiral compounds. cymitquimica.com The synthesis of this compound has been achieved using methods such as asymmetric hydrogenation, which allows for the preferential production of specific enantiomers. cymitquimica.com This stereoselectivity is crucial in the synthesis of enantiomerically pure compounds, which is often required for pharmaceutical and agrochemical applications to ensure desired biological activity and minimize potential side effects.
Intermediate in Pharmaceutical Synthesis
The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents. guidechem.com Its reactivity allows for the introduction of specific functional groups and the construction of complex ring systems found in drug molecules.
Preparation of Heterocyclic Compounds for Drug Discovery
Heterocyclic compounds are prevalent in pharmaceutical agents, and this compound serves as a building block for synthesizing various heterocycles relevant to drug discovery. guidechem.comrsc.orgijsrtjournal.commdpi.comwiley-vch.de Its ability to participate in cyclization reactions and introduce a bromine atom makes it useful for constructing diverse heterocyclic scaffolds. guidechem.com While specific detailed research findings on the use of this compound for preparing a wide range of heterocyclic compounds for drug discovery were not extensively detailed in the search results, its general utility as a reactive α-haloaldehyde in forming cyclic structures is well-established in organic synthesis, a field critical to the creation of novel drug candidates. guidechem.comrsc.orgijsrtjournal.commdpi.comwiley-vch.de
Synthesis of Cyclophosphamide (B585) Analogs (related brominated propanol)
While the direct use of this compound in the synthesis of Cyclophosphamide analogs was not explicitly found, research has explored the synthesis of Cyclophosphamide analogs utilizing related brominated propanols. For instance, the preparation of 5-bromocyclophosphamide involves the reaction of 3-amino-2-bromo-1-propanol hydrobromide with bis(2-chloroethyl)phosphoramidic dichloride. acs.org This suggests that brominated propanol (B110389) derivatives, structurally related to this compound (which could potentially be derived from or converted to a brominated propanol), are relevant in the synthesis of modified cyclophosphamide structures. acs.orgcore.ac.uknih.govnottingham.ac.ukecronicon.netnih.gov Studies on cyclophosphamide analogs have investigated the impact of halogen substitution, including bromine, on their activity and properties. nih.govecronicon.netnih.gov For example, 3-bromocyclophosphamide has been synthesized and its reactivity studied. nih.gov This highlights the interest in incorporating bromine into the cyclophosphamide framework, potentially through intermediates like brominated propanols that could be related to this compound chemistry.
Building Block for Agrochemicals and Fine Chemicals
This compound is a versatile building block used in the production of various agrochemicals and fine chemicals. guidechem.com Its reactivity allows for its incorporation into molecules with diverse applications beyond pharmaceuticals. guidechem.com This includes its potential use in synthesizing intermediates for herbicides and fungicides, as well as other fine chemicals. vulcanchem.com The compound's utility in this area stems from its ability to undergo various chemical transformations, enabling the construction of the complex molecular structures required for these applications. guidechem.comvulcanchem.com
Formation of Halopropenal Derivatives
This compound, as an α-bromoaldehyde, can be a precursor or involved in reactions that lead to the formation of halopropenal derivatives. While direct reactions starting from this compound to specifically yield halopropenal derivatives were not detailed in the search results, related studies involving mucochloric and mucobromic acids reacting with nucleosides have shown the formation of chloro- and bromopropenal derivatives. acs.orgacs.orgnih.govmdpi.cominchem.org These reactions highlight the potential for forming the α,β-unsaturated aldehyde structure with a halogen substituent, a motif that could potentially be accessed through transformations involving α-haloaldehydes like this compound under suitable reaction conditions. acs.orgacs.orgnih.govmdpi.cominchem.org For example, 3-(N6-adenosinyl)-2-bromo-2-propenal was formed from the reaction of mucobromic acid with adenosine (B11128). acs.orgacs.orgnih.gov This class of compounds, halopropenal derivatives, has been studied in the context of their formation as by-products and their reactivity. acs.orgacs.orgnih.govinchem.org
Reaction with Nucleosides (e.g., adenosine, cytidine)
This compound has been shown to react with nucleosides containing exocyclic amino groups, such as adenosine and cytidine (B196190). Studies investigating the reactions of bacterial mutagens and water disinfection byproducts, like mucochloric acid (MCA) and mucobromic acid (MBA), with nucleosides have revealed the formation of halopropenal derivatives. While these studies primarily focused on MCA and MBA, they provide context for the reactivity of related α-halogenated aldehydes with nucleosides.
Specifically, reactions of mucobromic acid (MBA), which can be related in reactivity to this compound due to the presence of a bromine atom adjacent to a carbonyl-related structure in its open-chain form, with adenosine in N,N-dimethylformamide (DMF) resulted in the formation of 3-(N6-adenosinyl)-2-bromo-2-propenal (MBrA) as a major product. nih.govacs.orgacs.org Similarly, MCA reacted with adenosine and cytidine to form 3-(N6-adenosinyl)-2-chloro-2-propenal (MClA) and 3-(N4-cytidinyl)-2-chloro-2-propenal (MClC), respectively. nih.govacs.orgacs.org These reactions, although involving mucohalic acids, highlight the potential of α-halogenated aldehydes like this compound to react with the exocyclic amino groups of purine (B94841) and pyrimidine (B1678525) nucleobases, leading to the formation of propenal adducts.
The yields of these halopropenal derivatives varied depending on the nucleoside and the reaction conditions. For instance, in the reaction of MBA with adenosine in DMF, the yield of MBrA was reported as 4 mol %. nih.govacs.org The reactions also occurred in aqueous solutions at physiological pH and temperature, albeit at much lower yields. nih.govacs.org
Mechanistic Elucidation of Adduct Formation
The mechanism of formation of these halopropenal adducts involves the reaction of the open-chain form of the mucohalic acid (which contains an aldehyde group) with the exocyclic amino group of the nucleoside. mdpi.com This reaction is proposed to be a multistep process. Initially, the carbonyl group of the open-chain form of the mucohalic acid reacts with the amino group of the nucleoside to form an imine. mdpi.com Following imine formation, a series of steps involving substitution of the halogen atom, decarboxylation (in the case of mucohalic acids), and tautomerization leads to the formation of the observed halopropenal derivatives. mdpi.com
Studies using 13C-labeled mucochloric acid have been instrumental in elucidating the mechanism, confirming that the halopropenal derivatives are formed through a mechanism distinct from that of adducts formed with other aldehydes like malonaldehyde. nih.govacs.org The N-alkenylation of nucleobases via reaction with the open form of mucohalic acids is considered responsible for their cytotoxic effects. mdpi.com While the direct reaction mechanism of this compound with nucleosides is not explicitly detailed in the provided search results, the analogous reactions with mucohalic acids suggest a similar pathway involving nucleophilic attack by the exocyclic amino group on the aldehyde carbon, followed by subsequent transformations involving the α-bromine atom.
Reactions with Hydroxyquinones for Furo Derivative Synthesis
This compound is also synthetically useful in reactions with hydroxyquinones to synthesize furo derivatives. The reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with this compound has been shown to afford ortho-quinone furo derivatives. mdpi.com This reaction typically proceeds through the initial alkylation of the hydroxyquinone at a carbon adjacent to the hydroxyl group. mdpi.com
The reaction between hydroxyquinones and α-haloaldehydes like this compound can lead to the formation of a furan (B31954) ring fused to the quinone system, resulting in furoquinone derivatives. mdpi.com The mechanism for this type of reaction often involves radical formation, and the proposed reaction pathway helps explain the regioselectivity of the cyclization. mdpi.comresearchgate.net Similar reactions have been observed with 2-hydroxy-benzoquinones. mdpi.com
The synthesis of substituted 2-hydroxy-1,4-quinones and their derivatives, including furoquinones, has received significant attention in medicinal chemistry due to their potential biological activities. researchgate.net The reaction of hydroxyquinones with α-halogenated carbonyl compounds like this compound provides a route to access these fused heterocyclic systems.
Here is a table summarizing the reactions discussed:
| Reactant 1 | Reactant 2 | Product Type | Conditions (Examples) | Key Features |
| Adenosine | Mucobromic Acid | Bromopropenal Adduct | DMF, Aqueous (pH 7.4) | N6-alkenylation nih.govacs.orgacs.org |
| Cytidine | Mucochloric Acid | Chloropropenal Adduct | DMF, Aqueous (pH 7.4) | N4-alkenylation nih.govacs.orgacs.org |
| Lawsone | This compound | Furo Derivative | - | ortho-quinone furo derivative formation mdpi.com |
| 2-Hydroxybenzoquinones | This compound | Furo Derivative | - | Furan ring formation fused to quinone mdpi.com |
Advanced Analytical Methodologies for 2 Bromopropanal Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods offer powerful tools for identifying functional groups, determining molecular connectivity, and observing changes in the chemical environment of 2-Bromopropanal during reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information about the number and types of hydrogen and carbon atoms and their connectivity.
¹³C NMR spectroscopy complements ¹H NMR by revealing the distinct carbon environments in the molecule. The chemical shifts of carbon atoms are particularly sensitive to the presence of electronegative substituents and functional groups. The carbonyl carbon of the aldehyde group is expected to resonate at a characteristic downfield position, typically above 190 ppm rsc.org. The carbon bearing the bromine atom and the methyl carbon will appear at different chemical shifts depending on their electronic environment. Analysis of ¹H and ¹³C NMR spectra allows for the confirmation of the this compound structure by assigning each signal to a specific nucleus in the molecule rsc.orgsciforum.netnih.govresearchgate.netrsc.orgmdpi.com.
While specific NMR data for this compound was not extensively detailed in the search results, general applications of ¹H and ¹³C NMR for similar brominated compounds and aldehydes were highlighted, indicating their relevance for this compound analysis rsc.orgmdpi.comorgsyn.orgdocbrown.infospectrabase.comnih.govchemicalbook.comchemicalbook.comspectrabase.comchemicalbook.comchemicalbook.comresearchgate.netuq.edu.auguidechem.com. For instance, studies on 3-Bromopropanal (B3055480) mention the characteristic aldehyde proton signal at ~9-10 ppm and the use of ¹H and ¹³C NMR for structural confirmation .
For more complex systems or when signal overlap occurs in 1D NMR spectra, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are invaluable. HSQC spectroscopy correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached sciforum.netresearchgate.netmimedb.orgharvard.edu. This provides unambiguous assignments of proton and carbon signals and helps in tracing connectivities within the molecule, which is particularly useful for confirming the structure of this compound and identifying impurities or reaction byproducts in complex mixtures sciforum.netresearchgate.netresearchgate.netmimedb.orgharvard.edu. Coupling constants observed in 2D NMR experiments like COSY can also provide information about dihedral angles and conformational preferences researchgate.net.
Infrared (IR) Spectroscopy for Functional Group Confirmation
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, particularly the carbonyl group of the aldehyde. The characteristic stretching vibration of the C=O bond in aldehydes typically appears as a strong absorption band in the region of 1700-1740 cm⁻¹ libretexts.org. The presence of this band in the IR spectrum of a sample is a strong indicator of an aldehyde functional group libretexts.org. Additionally, IR spectroscopy can provide information about C-H stretching vibrations (typically in the 2850-3000 cm⁻¹ range for sp³ C-H) and C-Br stretching vibrations (often in the fingerprint region, below 1200 cm⁻¹) libretexts.orgdocbrown.info. While specific IR data for this compound was not found, IR spectroscopy is routinely used for the characterization of organic compounds, including those with aldehyde and halogen functionalities orgsyn.orgspectrabase.comchemicalbook.comspectrabase.comchemicalbook.comlibretexts.orgdocbrown.infonist.govnist.gov.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which can be used for identification and structural confirmation. Electron ionization (EI) mass spectrometry typically produces a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound nih.govdocbrown.infowpmucdn.comslideshare.netlibretexts.orgnih.gov. For this compound (C₃H₅BrO), the calculated monoisotopic mass is 135.95238 Da, and the average mass is 136.976 Da nih.govguidechem.comnih.govchemspider.com. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the mass spectrum of this compound is expected to show characteristic isotopic peaks for the molecular ion and any bromine-containing fragments, typically appearing as a doublet separated by 2 mass units with intensities in a roughly 1:1 ratio docbrown.infowpmucdn.com.
Fragmentation of this compound in the mass spectrometer can yield characteristic ions that provide further structural information. Common fragmentation pathways for aldehydes include alpha-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group wpmucdn.comlibretexts.orgdocbrown.info. For this compound, alpha-cleavage could lead to the loss of the bromine atom or the ethyl radical. Other fragmentation processes, such as the McLafferty rearrangement (if applicable), can also occur depending on the molecular structure wpmucdn.com. Analyzing the mass-to-charge ratio (m/z) of the fragment ions helps in piecing together the structure of the molecule docbrown.infowpmucdn.comslideshare.netlibretexts.orgdocbrown.info. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions rsc.org. MS is also coupled with chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of mixtures containing this compound rsc.orgspectrabase.com.
UV-Visible Spectroscopy for Conjugated Systems and Adducts
UV-Visible (UV-Vis) spectroscopy is primarily used to study compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, typically those containing conjugated pi systems or chromophores sciforum.netnih.govresearchgate.netlibretexts.orgresearchgate.net. Saturated aldehydes like this compound generally exhibit weak n→π* transitions of the carbonyl group in the UV region (around 280-300 nm), which may not be particularly informative for structural elucidation unless conjugated systems are present libretexts.org.
However, UV-Vis spectroscopy can be useful for monitoring reactions involving this compound if the reaction leads to the formation or consumption of a species with a significant UV-Vis absorbance. For example, reactions that form conjugated systems or colored adducts with this compound can be monitored using UV-Vis spectroscopy sciforum.netresearchgate.netlibretexts.orgresearchgate.net. The technique can also be applied to study the interaction of this compound with other molecules that have distinct UV-Vis signatures sciforum.netnih.govlibretexts.orgresearchgate.net. While direct UV-Vis data for this compound itself is less commonly reported compared to NMR or MS, its application in monitoring reactions or detecting the formation of UV-active products or intermediates is relevant sciforum.netresearchgate.net.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a vibrational molecular spectroscopy technique that provides a unique spectral fingerprint for identifying molecules and studying chemical bonds. horiba.com, wikipedia.org It relies on the inelastic scattering of monochromatic light, typically from a laser, as it interacts with molecular vibrations. wikipedia.org, youtube.com The energy shift between the incident and scattered light is characteristic of specific bonds and functional groups within the molecule. horiba.com, wikipedia.org
For this compound, Raman spectroscopy can be utilized to obtain a vibrational fingerprint that confirms its structure. The spectrum would show characteristic peaks corresponding to the C=O stretch of the aldehyde group, C-H stretches, C-C stretches, and vibrations involving the C-Br bond. The fingerprint region, typically between 500 and 1500 cm⁻¹, is particularly useful for molecular identification due to the unique combination of vibrational modes in this range. wikipedia.org While specific Raman data for this compound was not found in the search results, the principles of Raman spectroscopy indicate its applicability for obtaining a structural fingerprint of this α-bromoaldehyde. horiba.com, wikipedia.org, youtube.com
Chromatographic Techniques for Purification and Analysis
Chromatographic techniques are indispensable for separating and analyzing components in a mixture, making them crucial for working with this compound, whether for purification after synthesis or for analyzing reaction products. khanacademy.org, ijpsjournal.com These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase. khanacademy.org, ijpsjournal.com, libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. measurlabs.com It is widely used for purity assessment and the analysis of volatile reaction products. birchbiotech.com, innovatechlabs.com In GC-MS, the sample is vaporized and carried by an inert gas (mobile phase) through a chromatographic column (stationary phase) where components separate based on their boiling points and interaction with the stationary phase. birchbiotech.com, innovatechlabs.com As compounds elute from the GC column, they enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for identification. birchbiotech.com, innovatechlabs.com
GC-MS can be applied to analyze the purity of this compound, identifying and quantifying volatile impurities. It can also be used to monitor reactions involving this compound and identify volatile byproducts or remaining starting materials. While no specific GC-MS data for this compound was found, GC-MS is a standard method for analyzing volatile organic compounds, including aldehydes and halogenated hydrocarbons, making it suitable for this compound analysis. scioninstruments.com, measurlabs.com, nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds
Liquid Chromatography-Mass Spectrometry (LC-MS) is a technique used to separate and identify compounds that are less volatile or non-volatile, as well as thermally unstable or polar compounds. thermofisher.com, lcms.cz LC-MS is particularly useful when GC-MS is not suitable due to the compound's properties. In LC-MS, the sample is dissolved in a liquid mobile phase and passed through a stationary phase (column). thermofisher.com Separation occurs based on interactions between the analytes, the stationary phase, and the mobile phase. thermofisher.com The separated components then enter a mass spectrometer for detection and identification. thermofisher.com, lcms.cz
For this compound research, LC-MS would be valuable for analyzing reaction mixtures that may contain non-volatile starting materials, intermediates, or products that cannot be analyzed by GC-MS. thermofisher.com, lcms.cz This could include less volatile derivatives of this compound or other non-volatile components present in a reaction or sample matrix. LC-MS coupled with high-resolution mass spectrometry (LC-HRMS) can provide sensitive screening for a wide diversity of chemicals. lcms.cz
Preparative Chromatography for Isolation of Reaction Products
Preparative chromatography is a chromatographic technique used to isolate and purify larger quantities of a target compound from a mixture, as opposed to analytical chromatography which focuses on identification and quantification. rotachrom.com, chromatographyonline.com The goal is to obtain a sufficient amount of the desired compound in high purity for further use or analysis. phenomenex.com, rotachrom.com This often involves scaling up analytical chromatographic methods to larger columns and higher flow rates. phenomenex.com
Computational Chemistry and Theoretical Studies of 2 Bromopropanal
Quantum Chemical Investigations
Quantum chemical methods, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are widely used to study the electronic structure and properties of molecules. These calculations provide valuable information about the distribution of electrons, molecular energies, and the nature of chemical bonds.
Density Functional Theory (DFT) is a widely utilized computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. DFT aims to determine the properties of a many-electron system based on its electron density. This approach is often favored for its balance of computational cost and accuracy, making it applicable to a range of molecular systems.
DFT calculations can provide insights into the electronic distribution within 2-Bromopropanal, including charge distribution and electrostatic potential, which are important for understanding its reactivity towards nucleophiles and electrophiles. While specific DFT results for the electronic structure of this compound were not detailed in the consulted literature, DFT methods have been successfully applied to study the electronic structure of similar halogenated organic compounds. For instance, DFT calculations on 3-bromopropanal (B3055480) have provided information on its geometry and bond polarities. The application of DFT to this compound would similarly yield data on optimized molecular geometry, bond lengths, bond angles, and the spatial distribution of electron density, which are key aspects of its electronic structure.
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemical method used to approximate the wavefunction and energy of a many-electron system. HF theory describes the motion of each electron using a single-particle function called a molecular orbital, which does not explicitly depend on the instantaneous motion of other electrons.
HF calculations provide a set of molecular orbitals, which are mathematical functions describing the behavior of electrons in the molecule. Analysis of these molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can offer insights into the molecule's reactivity. The HOMO represents the region where electrons are most likely to be found and indicates potential sites for electrophilic attack, while the LUMO represents the region where an electron is most likely to be accepted, indicating potential sites for nucleophilic attack. Although specific HF calculations and molecular orbitals for this compound were not found in the search results, HF methods are commonly applied to determine the molecular orbitals of organic molecules, providing a foundational understanding of their electronic behavior.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By simulating the potential energy surface of a reaction, computational methods can identify transition states, determine activation energies, and map out the entire reaction pathway.
Transition states are fleeting, high-energy configurations that represent the point of maximum energy along a reaction pathway, connecting reactants to products. Characterizing transition states computationally is crucial for understanding reaction mechanisms and predicting reaction rates. Quantum chemistry methods, particularly DFT, are commonly used to locate and characterize transition states by searching for saddle points on the potential energy surface.
For reactions involving this compound, computational characterization of transition states would involve identifying the molecular geometry and electronic structure at the peak energy point for a specific reaction step, such as a nucleophilic substitution at the carbon bearing the bromine or an addition to the aldehyde carbonyl. Analyzing the transition state provides information about the bond breaking and bond forming processes occurring during the reaction. While specific transition state structures for this compound reactions were not found, computational studies on similar halogenated compounds have successfully characterized transition states for substitution and elimination reactions.
Computational modeling allows for the construction of energy profile diagrams, which illustrate the energy changes that occur during a chemical reaction as a function of the reaction coordinate. These diagrams show the relative energies of reactants, products, intermediates (if any), and transition states.
For reactions where this compound can undergo competing pathways (e.g., nucleophilic substitution vs. elimination), computational studies can determine the activation energy for each pathway. By comparing the activation energies, researchers
Stereochemical Predictions and Chiral Induction Modeling
This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom bearing the bromine and aldehyde groups. The study of its stereochemical properties and the modeling of chiral induction in reactions involving this compound are significant areas of computational research. Predicting the stereochemical outcome of reactions is crucial in asymmetric synthesis.
Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to investigate the transition states and energy profiles of reactions involving this compound. These calculations can help predict the favored enantiomer formed in a reaction under specific conditions. The concept of chiral induction involves the influence of a chiral center or chiral environment on the stereochemical outcome of a reaction. Modeling this phenomenon computationally allows researchers to understand the non-covalent interactions and steric effects that govern the transfer of chirality.
While direct computational studies specifically on the chiral induction modeling of this compound were not extensively detailed in the search results, related studies on chiral molecules like bromopropanols provide relevant context researchgate.netresearchgate.netrsc.org. These studies highlight the use of high-level quantum chemical calculations to analyze conformational preferences and the influence of intramolecular interactions, such as weak hydrogen bonding to halogens, on chirality researchgate.netrsc.org. Such theoretical frameworks can be adapted and applied to this compound to investigate how its inherent chirality influences reactions.
Computational studies comparing predicted and experimental spectroscopic parameters, such as NMR shifts or rotational constants, are also used to confirm the absolute configuration and conformational preferences of chiral molecules rsc.orgfrontiersin.org. This provides a benchmark for the accuracy of the theoretical models used in stereochemical predictions.
Molecular Dynamics Simulations for Conformational Analysis
Conformational analysis is essential for understanding the flexibility and preferred three-dimensional structures of molecules. For this compound, molecular dynamics (MD) simulations can provide dynamic insights into its conformational landscape in various environments. MD simulations track the time evolution of a molecular system by solving Newton's equations of motion for each atom, allowing the exploration of different conformers and the transitions between them. nih.govnih.gov
The conformational preferences of this compound are influenced by the rotations around the carbon-carbon single bonds and the orientation of the functional groups (aldehyde and bromine). MD simulations can help determine the relative populations of different conformers and assess the influence of temperature, solvent, or interactions with other molecules on these populations.
While specific MD simulations for this compound were not prominently found in the search results, related studies on similar halogenated propanols demonstrate the application of MD for conformational analysis. For instance, studies on bromopropanols have utilized theoretical methods, including those that can inform MD simulations, to analyze conformer stability and the role of intramolecular interactions like hydrogen bonding researchgate.netresearchgate.netrsc.org. These studies often identify prevalent conformers and analyze the energetic differences between them.
MD simulations can also be coupled with techniques like Principal Component Analysis (PCA) to identify and characterize the dominant modes of motion and conformational changes in a molecule nih.gov. This can reveal important information about the flexibility and dynamic behavior of this compound, which is relevant for understanding its reactivity and interactions.
The importance of conformational search in computational studies of chiral molecules is highlighted, as finding the lowest energy conformers is a crucial first step for accurate predictions frontiersin.org. The number of possible conformations increases rapidly with the number of rotatable bonds, making computational exploration necessary.
Computational studies on related systems, such as halogenated ethanols and propanols, often involve analyzing dihedral angles and energy landscapes to understand conformational isomerism researchgate.netresearchgate.net. This provides a basis for applying similar methodologies to this compound to elucidate its dynamic conformational behavior.
Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 136.95966 | 117.9 |
| [M+Na]⁺ | 158.94160 | 120.1 |
| [M+NH₄]⁺ | 153.98620 | 123.0 |
| [M+K]⁺ | 174.91554 | 121.1 |
| [M-H]⁻ | 134.94510 | 116.5 |
| [M+Na-2H]⁻ | 156.92705 | 120.0 |
| [M]⁺ | 135.95183 | 116.5 |
| [M]⁻ | 135.95293 | 116.5 |
Source: PubChemLite uni.lu
Table 2: Computed Properties of this compound
| Property Name | Value | Unit |
| Molecular Weight | 136.98 | g/mol |
| XLogP3-AA | 0.9 | |
| Monoisotopic Mass | 135.95238 | Da |
| Exact Mass | 135.95238 | Da |
| Topological Polar Surface Area | 17.1 | Ų |
| Heavy Atom Count | 5 | |
| Complexity | 35.9 | |
| Isotope Atom Count | 0 | |
| Defined Atom Stereocenter Count | 1 | |
| Undefined Atom Stereocenter Count | 0 | |
| Defined Bond Stereocenter Count | 0 | |
| Undefined Bond Stereocenter Count | 0 | |
| Covalent Unit Count | 1 |
Source: PubChem nih.gov
Biological Interactions and Toxicological Research of 2 Bromopropanal Mechanistic Focus Only
Enzyme Mechanisms and Metabolic Pathway Investigations
Research into the biological interactions of 2-bromopropanal has included investigations into its effects on enzyme mechanisms and metabolic pathways. Its inherent reactivity as an aldehyde allows it to engage in biochemical reactions, including the formation of covalent bonds with nucleophilic centers within biological systems. Studies have explored its potential to act as a substrate or inhibitor for specific enzymes, thereby influencing metabolic processes.
Aldehyde Dehydrogenase Inhibition Studies
Aldehyde dehydrogenases (ALDHs) are a group of enzymes crucial for the metabolism of aldehydes, catalyzing their oxidation to carboxylic acids. lipidmaps.orgwikipedia.org Investigations have indicated that this compound can inhibit certain enzymes involved in metabolic pathways, including aldehyde dehydrogenases. This inhibition can have implications for the metabolism and detoxification of various aldehydes within the body. For instance, isovanillin, another aldehyde, is metabolized by aldehyde dehydrogenase. wikipedia.org The mechanism of ALDH inhibition often involves the modification of cysteine residues in the enzyme's active site through covalent bond formation with the aldehyde substrate or inhibitor.
Covalent Bond Formation with Nucleophiles in Biological Systems
A key aspect of this compound's interaction with biological systems is its ability to form covalent bonds with nucleophiles. The presence of both the aldehyde functional group and the bromine atom makes the molecule susceptible to nucleophilic attack. cymitquimica.com In biological contexts, nucleophiles can include amino acid residues within proteins (such as cysteine, lysine (B10760008), and histidine), as well as functional groups in nucleic acids. caltech.edu This covalent modification can alter the structure and function of biomolecules.
Interactions with Biomolecules (Mechanistic Aspects)
The reactivity of this compound facilitates its interaction with various biomolecules through distinct mechanisms, primarily involving covalent modifications.
Nucleic Acid Adduct Formation (e.g., DNA, RNA)
Alpha-haloaldehydes, a class that includes this compound, are known to react with nucleic acids. This interaction can lead to the formation of cyclic or linear adducts with DNA and RNA bases. For example, related reactive aldehydes like malondialdehyde (MDA) are known to form adducts with deoxyguanosine and deoxyadenosine (B7792050) in DNA. thegoodscentscompany.com The mechanism typically involves the nucleophilic attack of a nitrogen atom in the nucleic acid base on the electrophilic carbon of the aldehyde group, followed by cyclization or further reactions depending on the structure of the aldehyde. While specific detailed mechanisms for this compound adduct formation with DNA and RNA were not extensively found in the provided context, the general reactivity of alpha-haloaldehydes suggests similar pathways involving nucleophilic attack and potential cyclization with purine (B94841) and pyrimidine (B1678525) bases. thegoodscentscompany.com
Protein Modification Mechanisms
This compound can interact with proteins through the formation of covalent bonds with nucleophilic amino acid residues. caltech.edu The aldehyde group is electrophilic and can react with nucleophiles such as the thiol group of cysteine residues or the epsilon-amino group of lysine residues, forming Schiff bases or Michael adducts. The bromine atom, being a good leaving group, can also undergo nucleophilic substitution reactions with various residues, including cysteine, leading to the formation of stable covalent adducts. These modifications can occur at or near the active sites of enzymes or at other critical locations on proteins, potentially leading to altered protein function, inhibition of enzyme activity, or changes in protein structure and stability.
Mechanism of Action in Bioactive Derivatives
While the focus is on this compound itself, understanding the mechanistic basis of its bioactive derivatives can provide insights into the potential mechanisms of the parent compound. Derivatives incorporating the this compound structure or similar reactive centers have shown biological activities. For instance, some brominated organic compounds are explored for their potential biological activities, and their mechanisms often involve the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack by biomolecules. The aldehyde functionality also contributes to reactivity through nucleophilic addition reactions. cymitquimica.com The specific mechanism of action for bioactive derivatives would depend on the entire molecular structure and the biological target, but often involves covalent interactions with enzymes, receptors, or nucleic acids, mediated by the reactive centers derived from the this compound moiety. smolecule.com
Toxicity Mechanisms and Reactive Intermediates
The toxicity of this compound is primarily associated with its intrinsic chemical reactivity, leading to interactions with biological molecules cymitquimica.comnih.gov. As an alpha-haloaldehyde, this compound is an electrophilic species cymitquimica.comnih.gov. This electrophilicity allows it to react with nucleophilic centers in biological molecules such as proteins and glutathione (B108866) nih.govacs.org.
One significant mechanism of toxicity involves the alkylation of proteins. Electrophilic compounds like this compound can covalently modify nucleophilic amino acid residues in proteins, particularly cysteine thiols, but also potentially lysine amines, histidine imidazoles, and methionine thioethers nih.govwashington.edupeakproteins.com. Alkylation of critical proteins, such as enzymes or structural proteins, can disrupt their function, leading to cellular damage and toxicity nih.gov. Studies on similar haloacetonitriles and haloacetic acids, which are also electrophilic, have demonstrated that their cellular toxicity is linked to their capacity to modify protein cysteine residues via SN2 reactions acs.orgresearchgate.net. While this compound is an aldehyde and not a nitrile or carboxylic acid, the presence of the alpha-halogen suggests a similar potential for SN2 type reactions with biological nucleophiles.
Another crucial mechanism involves the depletion of glutathione (GSH). GSH is a major cellular thiol and plays a vital role in detoxification by conjugating with electrophilic compounds nih.gov. The reaction of this compound with GSH can occur through nucleophilic attack by the thiol group of GSH on the electrophilic carbon atom bearing the bromine or the carbonyl carbon nih.gov. This conjugation detoxifies this compound but consumes cellular GSH. Depletion of GSH can compromise the cell's ability to handle oxidative stress and detoxify other endogenous or exogenous electrophiles, leading to increased susceptibility to damage researchgate.net. Research on other reactive intermediates, such as those derived from 1,2-dibromo-3-chloropropane, suggests that highly reactive species like 2-bromopropenal (a related alpha,beta-unsaturated aldehyde) can be formed metabolically and undergo addition reactions with GSH nih.gov. While this compound itself is an alpha-haloaldehyde, its reactivity profile suggests a direct reaction with GSH is plausible.
While specific detailed research findings solely focused on the toxicity mechanisms of this compound at a quantitative level (e.g., reaction rates with specific proteins or GSH) were not extensively found in the immediate search results, the known reactivity of alpha-haloaldehydes and related electrophilic compounds provides a strong basis for these proposed mechanisms nih.govacs.orgresearchgate.net. The intrinsic electrophilicity due to the electron-withdrawing effects of both the bromine atom and the aldehyde group makes the alpha-carbon and potentially the carbonyl carbon susceptible to nucleophilic attack by biological molecules cymitquimica.comnih.gov.
Based on the general mechanisms of toxicity for electrophilic compounds and alpha-haloaldehydes, the following interactions are mechanistically relevant:
| Interaction Type | Biological Target Nucleophile | Proposed Mechanism |
| Alkylation | Protein Cysteine Thiols | Nucleophilic attack of thiol on alpha-carbon, displacing bromine. |
| Alkylation | Protein Lysine Amines | Nucleophilic attack of amine on carbonyl carbon or alpha-carbon (less likely). |
| Conjugation/Depletion | Glutathione (GSH) Thiol | Nucleophilic attack of GSH thiol on alpha-carbon (SN2) or carbonyl carbon (addition). |
Further detailed research is needed to fully elucidate the specific reaction kinetics and identify all relevant protein targets and reactive intermediates formed during the metabolism or reaction of this compound in biological systems.
Environmental Fate and Degradation Pathways of 2 Bromopropanal
Hydrolytic Stability and Degradation Kinetics
General hydrolysis of halogenoalkanes can proceed via SN1 or SN2 mechanisms, with the specific pathway and kinetics depending on the structure of the compound and environmental conditions such as pH and temperature. For example, the hydrolysis of 2-bromo-2-methylpropane, a tertiary halogenoalkane, is often cited as a classic example of an SN1 reaction doubtnut.comrsc.org. While 2-Bromopropanal is an aldehyde and not a simple halogenoalkane, the carbon-bromine bond is a potential site for nucleophilic substitution by water.
Without specific experimental data for this compound, it is not possible to provide detailed degradation kinetics or definitively state the dominant hydrolytic pathway.
Photochemical Degradation Mechanisms
Specific photochemical degradation mechanisms and rates for this compound in the environment are not detailed in the provided search results. Photochemical degradation in the atmosphere typically involves reactions with reactive species such as hydroxyl radicals (•OH) or direct photolysis by sunlight.
Studies on the atmospheric degradation of other brominated organic compounds, such as 1-bromopropane, indicate that reaction with hydroxyl radicals is a significant removal mechanism cdc.gov. Photolysis can also play a role, as seen with compounds like bromoacetone (B165879) researchgate.net. This compound, as a volatile organic compound containing a chromophore (the carbonyl group) and a labile halogen, could potentially undergo photochemical transformation in the atmosphere. Some sources mention halogenated oxidized VOCs, including this compound, in the context of air toxins, suggesting their presence in the atmosphere, but without detailing their specific degradation pathways noaa.gov.
Further research would be required to elucidate the specific photochemical reactions, quantum yields, and atmospheric lifetime of this compound.
Biodegradation Pathways and Metabolites
Direct information on the specific biodegradation pathways and metabolites of this compound in environmental matrices is not extensively covered in the provided search results. However, microorganisms are known to degrade a wide range of halogenated organic compounds through various mechanisms, including dehalogenation tandfonline.comcdnsciencepub.com.
Potential biodegradation pathways for this compound could involve:
Dehalogenation: Removal of the bromine atom, potentially through hydrolytic, reductive, or oxidative mechanisms, leading to the formation of a less halogenated or non-halogenated compound.
Aldehyde Oxidation or Reduction: The aldehyde group could be oxidized to a carboxylic acid (e.g., 2-bromopropanoic acid) or reduced to an alcohol (e.g., 2-bromopropanol).
Carbon Chain Cleavage: Further breakdown of the carbon chain through metabolic processes.
While not specifically for this compound, studies on the metabolism of related compounds provide some potential insights. For instance, propionaldehyde (B47417) (propanal) is a simple aldehyde and a known metabolite in some microorganisms nih.govchemicalforums.com. Propanoic acid is a short-chain fatty acid that can be formed through the oxidation of propionaldehyde fishersci.fi. 2-Hydroxypropanal (lactaldehyde) is another related compound that is a known metabolite nih.govchemicalforums.com.
Future Research Directions and Unexplored Avenues for 2 Bromopropanal
Novel Catalytic Systems for Sustainable Synthesis
The synthesis of 2-Bromopropanal and its subsequent transformations often involve traditional reagents and conditions that may not align with the principles of green chemistry. Future research can focus on developing novel catalytic systems to enable more sustainable and efficient synthetic routes. This includes exploring heterogeneous catalysts that are easily recoverable and reusable, reducing waste and improving process economics.
Asymmetric synthesis using stereoselective catalysts presents a significant opportunity, given that this compound can be used to synthesize various chiral compounds cymitquimica.com. Developing catalysts that can control the stereochemistry during the formation or reaction of this compound would be valuable for accessing enantiomerically pure products with potential applications in pharmaceuticals and fine chemicals. Research into asymmetric hydrogenation methods, similar to those used for synthesizing specific enantiomers of related compounds, could be a fruitful area cymitquimica.com.
Furthermore, the development of novel catalyst families, such as urea, thio-urea, carbamate, and thio-carbamate systems, has shown promise in asymmetric reactions like bromo spirolactonization, which involves bromo-containing substrates msu.edu. Investigating the applicability of such organocatalytic systems for reactions involving this compound could lead to highly selective and environmentally benign transformations. The exploration of heterogeneous geminal atom catalysts (GACs), particularly those with metal cores like copper ions supported on materials such as polymeric carbon nitride, represents another frontier for promoting greener manufacturing processes in fine chemical and pharmaceutical synthesis nus.edu.sg.
Advanced Applications in Materials Science
While the primary focus of this compound has been in organic synthesis and as an intermediate for pharmaceuticals like vonoprazan (B1684036) cymitquimica.comcymitquimica.com, its potential in materials science is relatively underexplored. The reactive nature of the aldehyde and the bromine atom could be leveraged for the synthesis of novel monomers and polymers with tailored properties.
For instance, this compound could serve as a building block for incorporating bromine atoms or aldehyde functionalities into polymer backbones or side chains. Such functionalized polymers could find applications in areas like flame retardancy (due to bromine), cross-linking (via aldehyde reactions), or as precursors for further chemical modifications.
The potential to synthesize chiral compounds using this compound cymitquimica.com also opens possibilities for developing chiral materials with applications in asymmetric catalysis, separation science, or as components in advanced optical materials. Research into the controlled polymerization of monomers derived from this compound or its use in post-polymerization modification could lead to new materials with unique chemical and physical properties.
Integration of AI and Machine Learning in Reaction Prediction and Optimization
The complexity of chemical synthesis, particularly when exploring novel reactions and optimizing conditions, can be significantly addressed by integrating Artificial Intelligence (AI) and Machine Learning (ML) techniques. For this compound, AI/ML can be applied to predict reaction outcomes, optimize reaction parameters, and design efficient synthetic routes.
ML models can also be trained to predict reaction properties, such as yields, selectivities, and activation energies, based on various reaction conditions and catalyst structures rsc.org. This can accelerate the optimization of synthetic procedures involving this compound, reducing the need for extensive experimental screening. Models that integrate electron movement in their predictions, generating detailed reaction mechanisms, could provide deeper insights into the reactivity of this compound and help in understanding potential side reactions arxiv.org. The development of models that can predict high-level activation energies based on lower-level computational data further exemplifies the potential for AI/ML to accelerate the characterization of chemical reactions involving this compound rsc.org.
Q & A
Q. What criteria should guide the selection of analytical methods for this compound in kinetic studies?
- Methodological Answer : Prioritize methods with high temporal resolution (e.g., stopped-flow UV-Vis for fast reactions) or sensitivity (e.g., LC-MS for trace intermediates). Validate methods using ICH guidelines for accuracy, precision, and detection limits. Include error margins and replicate counts in publications .
Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?
- Methodological Answer : Follow the Beilstein Journal’s guidelines:
- Detail stoichiometry, purification steps (e.g., distillation gradients), and characterization data.
- Deposit raw spectra/chromatograms in supplementary materials.
- Avoid ambiguous terms like “yield improved significantly”; instead, state absolute values (e.g., “yield increased by 12%”) .
Ethical & Literature Considerations
Q. How should researchers conduct literature reviews to identify gaps in this compound applications?
Q. What ethical considerations arise when studying this compound’s environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
